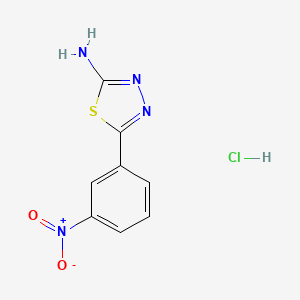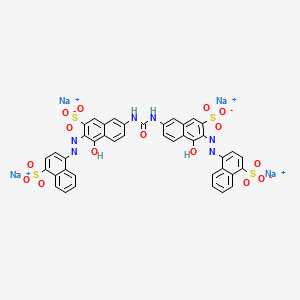
1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-fluorobenzoyl)propyl)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-fluorobenzoyl)propyl)-1-phenyl- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core with various functional groups, including an allyl group, a p-fluorobenzoyl group, and a phenyl group. The presence of these diverse functional groups makes it a compound of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-fluorobenzoyl)propyl)-1-phenyl- typically involves multiple steps, including the formation of the spiro linkage and the introduction of the functional groups. Common synthetic routes may include:
Formation of the Spiro Core: This step often involves cyclization reactions using appropriate precursors.
Introduction of Functional Groups: Functional groups such as the allyl, p-fluorobenzoyl, and phenyl groups are introduced through various organic reactions, including alkylation, acylation, and aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
化学反応の分析
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-fluorobenzoyl)propyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
1,3,8-Triazaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-fluorobenzoyl)propyl)-1-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.
類似化合物との比較
Similar Compounds
1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-chlorobenzoyl)propyl)-1-phenyl-: Similar structure with a chlorobenzoyl group instead of a fluorobenzoyl group.
1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-methylbenzoyl)propyl)-1-phenyl-: Similar structure with a methylbenzoyl group instead of a fluorobenzoyl group.
Uniqueness
The uniqueness of 1,3,8-Triazaspiro(4.5)decan-4-one, 3-allyl-8-(3-(p-fluorobenzoyl)propyl)-1-phenyl- lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the p-fluorobenzoyl group, in particular, may influence its reactivity and interactions with biological targets.
特性
| 102395-40-4 | |
分子式 |
C26H30FN3O2 |
分子量 |
435.5 g/mol |
IUPAC名 |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-3-prop-2-enyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C26H30FN3O2/c1-2-16-29-20-30(23-7-4-3-5-8-23)26(25(29)32)14-18-28(19-15-26)17-6-9-24(31)21-10-12-22(27)13-11-21/h2-5,7-8,10-13H,1,6,9,14-20H2 |
InChIキー |
YKIVISKPJCKOLP-UHFFFAOYSA-N |
正規SMILES |
C=CCN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)




